molecular formula C15H15BrN4O2 B2858848 (2-Bromo-5-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319787-97-6

(2-Bromo-5-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2858848
CAS RN: 2319787-97-6
M. Wt: 363.215
InChI Key: JDQLPXMEHFVJKK-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a novel azetidinone derivative that has been synthesized through a multistep process.

Scientific Research Applications

Synthesis and Biological Evaluation

One area of application involves the synthesis of novel compounds and their subsequent biological evaluation. For example, researchers have developed new bromophenol derivatives and tested their abilities to inhibit carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds exhibited strong inhibitory activity against the hCA I isozyme, with some showing greater efficacy than clinically used inhibitors. This suggests potential applications in designing new therapeutic agents targeting carbonic anhydrase-related disorders (Akbaba et al., 2013).

Anti-inflammatory and Antimicrobial Activities

Another significant application is in the evaluation of anti-inflammatory and antimicrobial activities. Novel pyrazole derivatives have been synthesized and demonstrated good anti-inflammatory properties in vivo, suggesting their potential as new anti-inflammatory drugs (Arunkumar et al., 2009). Additionally, new compounds have shown moderate antimicrobial activities, indicating their potential application in developing new antimicrobial agents (Joshi S.D et al., 2010).

Antioxidant Properties

Compounds related to (2-Bromo-5-methoxyphenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone have also been investigated for their antioxidant properties. The synthesis of derivatives and their evaluation for antioxidant activities have shown that these compounds possess significant radical scavenging abilities, highlighting their potential as antioxidant agents (Çetinkaya et al., 2012).

Structural and Crystallographic Studies

Structural and crystallographic studies represent another application area. For instance, the crystal structure of a related compound was determined, providing insights into its molecular geometry and potential interactions. Such studies are crucial for understanding the structure-activity relationships that guide the design of more effective and selective compounds (Cao et al., 2010).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-22-11-2-3-13(16)12(6-11)15(21)20-8-10(9-20)19-14-7-17-4-5-18-14/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLPXMEHFVJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

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